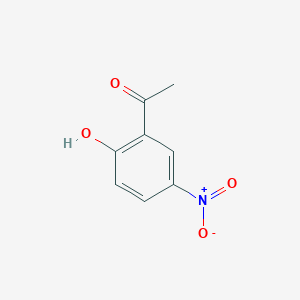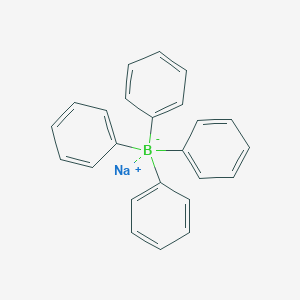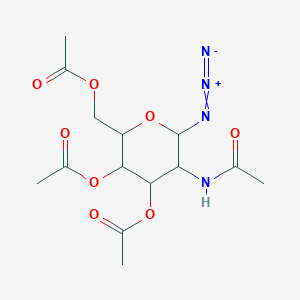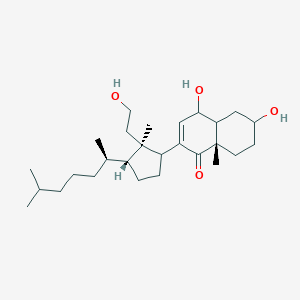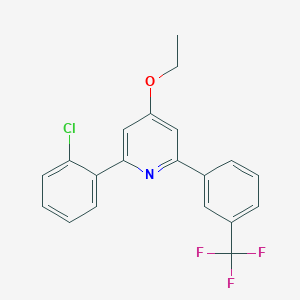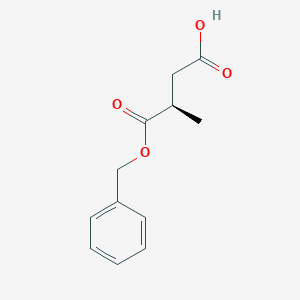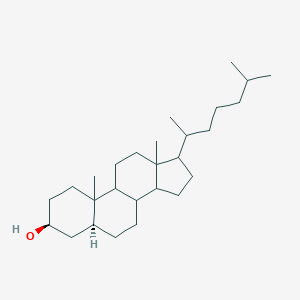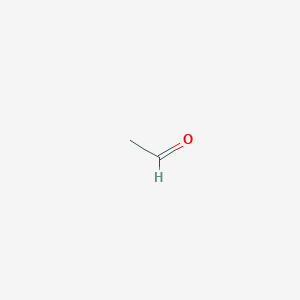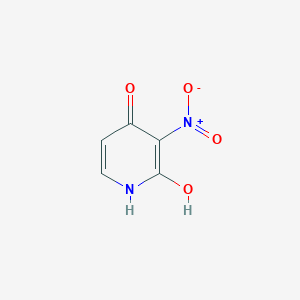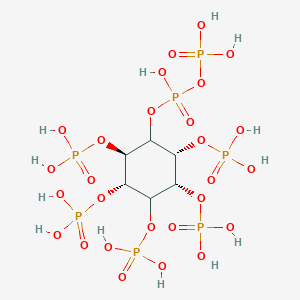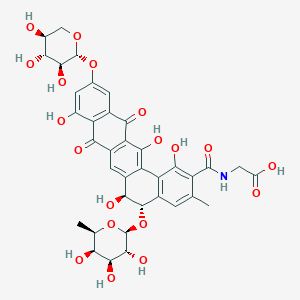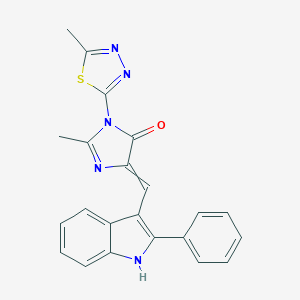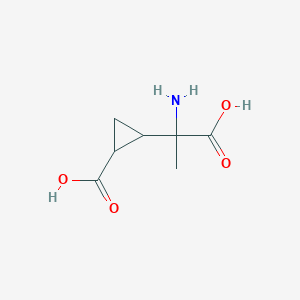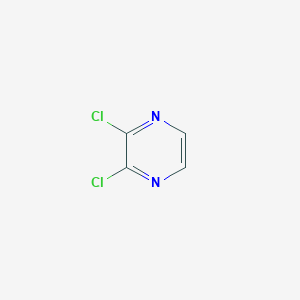![molecular formula C28H44O8 B116561 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one CAS No. 151030-83-0](/img/structure/B116561.png)
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, commonly known as Decoyinine, is a natural product isolated from the fermentation broth of Streptomyces sp. It is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Decoyinine has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mechanism Of Action
Decoyinine acts as a competitive inhibitor of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, binding to the active site of the enzyme and blocking its catalytic activity. The spiroketal structure of Decoyinine is believed to mimic the transition state of the 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one-catalyzed reaction, allowing it to bind tightly to the enzyme and inhibit its activity.
Biochemical And Physiological Effects
Decoyinine has been shown to affect a wide range of biochemical and physiological processes, including immune function, inflammation, and cancer. Inhibition of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one by Decoyinine can lead to the accumulation of adenosine, which can activate adenosine receptors and modulate immune responses. Decoyinine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Decoyinine has been investigated as a potential anti-cancer agent, as 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one is overexpressed in many types of cancer cells.
Advantages And Limitations For Lab Experiments
Decoyinine is a potent and selective inhibitor of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, making it a valuable tool compound for investigating the role of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one in various biological processes. However, its low yield and high cost can limit its use in large-scale experiments. In addition, Decoyinine has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of Decoyinine and its applications in scientific research. One area of interest is the development of more efficient and scalable synthesis methods to increase the availability of Decoyinine for research purposes. Another area of interest is the investigation of the effects of Decoyinine on specific signaling pathways and cellular functions. In addition, Decoyinine derivatives and analogs could be synthesized and tested for their potential as novel therapeutics for immune disorders, inflammation, and cancer.
Synthesis Methods
Decoyinine can be synthesized through a multi-step process starting from commercially available starting materials. One of the most common methods involves the condensation of 1,3-cyclohexanedione with 1-decanol to form a spiroketal intermediate, which is then oxidized and cyclized to form Decoyinine. The yield of this synthesis method is relatively low, and alternative methods are being explored to improve the efficiency and scalability of the process.
Scientific Research Applications
Decoyinine has been widely used as a tool compound in scientific research to investigate the role of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one in various biological processes. 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one is involved in the metabolism of purine nucleosides, which play important roles in DNA and RNA synthesis, energy metabolism, and signaling pathways. Inhibition of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one by Decoyinine can lead to the accumulation of adenosine and other purine nucleosides, which can affect cellular functions and signaling pathways.
properties
CAS RN |
151030-83-0 |
|---|---|
Product Name |
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one |
Molecular Formula |
C28H44O8 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
6'-decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one |
InChI |
InChI=1S/C28H44O8/c1-2-3-4-5-6-7-8-9-10-19-11-21-12-23(19,13-21)24(14-21)15-22-16-25(24,17-22)27(32,33)28(34,35)26(30,31)20(29)36-18-22/h19,30-35H,2-18H2,1H3 |
InChI Key |
XUEBMKSAZLJQFN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC23CC1(C2)C4(C3)CC56CC4(C5)C(C(C(C(=O)OC6)(O)O)(O)O)(O)O |
Canonical SMILES |
CCCCCCCCCCC1CC23CC1(C2)C4(C3)CC56CC4(C5)C(C(C(C(=O)OC6)(O)O)(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



